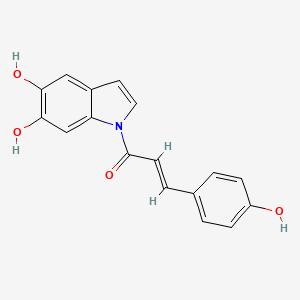
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of both indole and phenyl groups, which are connected by a propenone linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dihydroxyindole and 4-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5,6-dihydroxyindole and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the propenone linker.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl linker.
Substitution: The hydroxyl groups on the indole and phenyl rings can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation Products:
Reduction Products: Saturated derivatives that may exhibit different biological activities.
Substitution Products: Functionalized derivatives with enhanced properties for specific applications.
科学研究应用
Chemistry
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine
Research may explore its use as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry
The compound’s unique properties may find applications in the development of new materials, such as polymers and dyes.
作用机制
The mechanism by which (E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Curcumin: A phenolic compound with anti-inflammatory and antioxidant activities.
Resveratrol: A stilbene derivative with potential health benefits.
Uniqueness
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its combination of indole and phenyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.
属性
分子式 |
C17H13NO4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
(E)-1-(5,6-dihydroxyindol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13NO4/c19-13-4-1-11(2-5-13)3-6-17(22)18-8-7-12-9-15(20)16(21)10-14(12)18/h1-10,19-21H/b6-3+ |
InChI 键 |
FXRINUVHNQLUQK-ZZXKWVIFSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)N2C=CC3=CC(=C(C=C32)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)N2C=CC3=CC(=C(C=C32)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


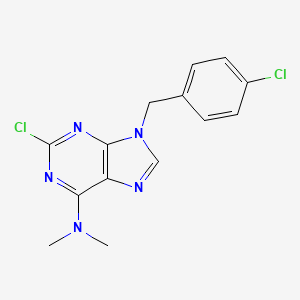
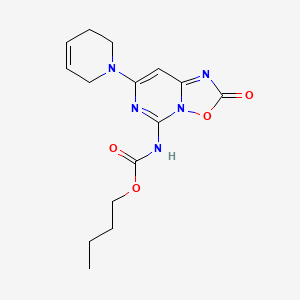
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
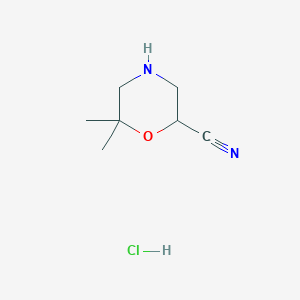
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
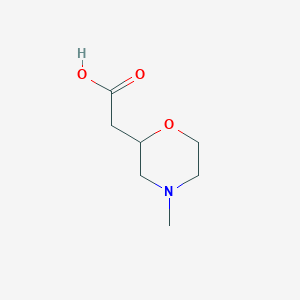
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
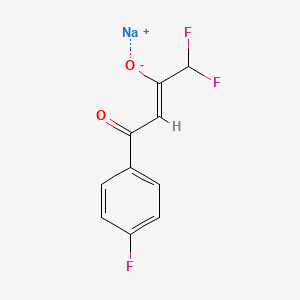
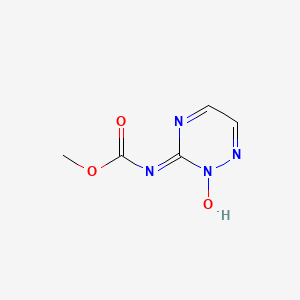




![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
